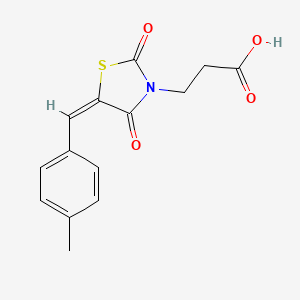![molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid CAS No. 1267378-51-7](/img/structure/B2592429.png)
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid (DCPPA) is a potent, non-steroidal anti-inflammatory drug (NSAID) with a wide range of applications in scientific research. It is a synthetic derivative of piperazin-1-ylacetic acid, which is an analogue of salicylic acid. DCPPA has a number of advantages over other NSAIDs, such as ibuprofen and aspirin, including greater potency and a longer duration of action. DCPPA is used in scientific research to study the effects of inflammation and to investigate the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Antihistamine Research
Cetirizine, a piperazine antihistamine derived from [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid, is a selective H1 histamine receptor antagonist. It has demonstrated effectiveness in treating urticaria and allergic rhinitis (Arlette, 1991).
Analytical Chemistry and Pharmacokinetics
In analytical chemistry, sensitive assays for determining novel dopamine D4 receptor antagonists in human plasma and urine, such as L-745,870, have been developed. These methods are essential for understanding the pharmacokinetics of such compounds in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds includes creating new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoxy)-2-phenyl acetic acid esters. These studies contribute to the advancement of chemical synthesis methodologies (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Antimicrobial Research
Several novel compounds containing the piperazine nucleus, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have been synthesized and screened for antibacterial activity. Some of these compounds demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Mécanisme D'action
Target of Action
The primary target of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . This means that the compound binds to this receptor with a high degree of specificity, preventing histamine from binding to the receptor and triggering an immune response. This interaction between this compound and the H1 receptor results in the inhibition of the physiological effects mediated by histamine .
Biochemical Pathways
Upon binding to the H1 receptor, this compound disrupts the normal biochemical pathways that are activated by histamine. This includes the inflammatory response pathway, which is typically triggered when histamine binds to the H1 receptor . By inhibiting this pathway, this compound can help to alleviate symptoms associated with allergies and other conditions that involve an overactive immune response .
Pharmacokinetics
Given its structural similarity to other piperazine derivatives, it is likely that this compound is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-mediated responses. By binding to the H1 receptor, this compound prevents histamine from triggering an immune response, thereby reducing inflammation and other symptoms associated with allergies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the H1 receptor. Additionally, the presence of other substances in the body, such as food or other drugs, can potentially affect the absorption and metabolism of this compound .
Propriétés
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJTCKBTBBOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)
![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)


![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)
![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)